

# Technical Guide: Spectroscopic Analysis of 1-(2-Fluorophenyl)-2-nitropropene

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## Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-2-nitropropene

Cat. No.: B12048242

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This technical guide provides an in-depth analysis of **1-(2-fluorophenyl)-2-nitropropene**, a key intermediate in organic synthesis, through infrared (IR) spectroscopy and mass spectrometry (MS). This document outlines the characteristic spectral data, detailed experimental protocols for analysis, and a logical workflow for its synthesis and characterization.

## Introduction

**1-(2-Fluorophenyl)-2-nitropropene** ( $C_9H_8FNO_2$ ) is a nitroalkene compound that serves as a versatile building block in the synthesis of various organic molecules, including fluorinated aromatic derivatives.<sup>[1]</sup> Its structure, featuring a conjugated system with a strong electron-withdrawing nitro group and a fluorine-substituted phenyl ring, imparts unique reactivity and spectroscopic characteristics. Accurate spectral analysis is crucial for confirming its identity and purity, which is essential for its application in further synthetic steps.

Chemical Structure:

Caption: Workflow for the synthesis and spectroscopic confirmation of **1-(2-fluorophenyl)-2-nitropropene**.

## Conclusion

The combination of infrared spectroscopy and mass spectrometry provides a robust framework for the unambiguous identification and characterization of **1-(2-fluorophenyl)-2-nitropropene**. The characteristic IR absorptions confirm the presence of the key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation pathways. The detailed protocols and expected spectral data presented in this guide serve as a valuable resource for researchers working with this important synthetic intermediate.

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## References

- 1. 1-(2-FLUOROPHENYL)-2-NITROPROPENE - SYNTHETIKA [synthetika.eu.com]
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